(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15638926
Molecular Formula: C28H22N6O2S
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N6O2S |
|---|---|
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | (5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C28H22N6O2S/c1-2-15-36-23-12-10-19(11-13-23)25-21(18-33(31-25)22-8-4-3-5-9-22)16-24-27(35)34-28(37-24)30-26(32-34)20-7-6-14-29-17-20/h3-14,16-18H,2,15H2,1H3/b24-16- |
| Standard InChI Key | UDXQOTPTVPIFHU-JLPGSUDCSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6 |
Introduction
The compound (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)thiazolo[3,2-B] triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole framework, which is often associated with various pharmacological properties. This compound is part of a broader class of heterocyclic compounds known for their potential biological activities, particularly in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)thiazolo[3,2-B] triazol-6(5H)-one involves multi-step organic reactions. A general approach might include the formation of the pyrazole ring followed by the sequential addition of thiazole and triazole components. The presence of the pyridinyl group adds another layer of complexity to the synthesis.
Biological Activity and Potential Applications
Compounds with similar structures to (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)thiazolo[3,2-B] triazol-6(5H)-one often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of heterocyclic rings and aromatic substituents in this compound may confer distinct biological activities, making it a valuable candidate for further research in medicinal chemistry.
Availability and Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume